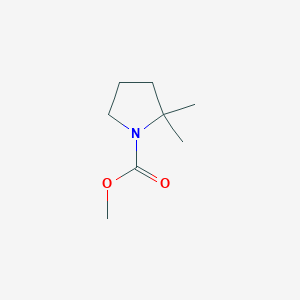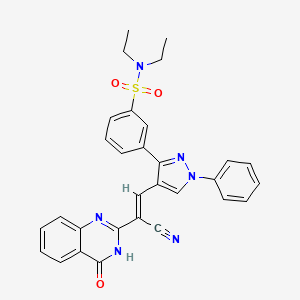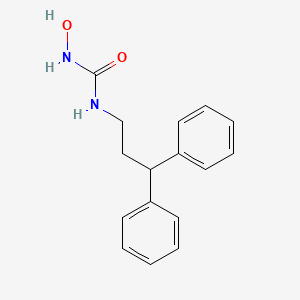![molecular formula C12H11N5O B12634481 2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile CAS No. 920512-26-1](/img/structure/B12634481.png)
2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with an amino group, a hydroxyphenyl group, and a carbonitrile group, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-amino-3-hydroxybenzaldehyde with 2-aminopyrimidine-5-carbonitrile under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors. The choice of solvent and purification methods may also be adjusted to meet industrial standards and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxyphenylpyrimidine-5-carbonitrile
- 4-Amino-3-hydroxyphenylpyrimidine-5-carbonitrile
- 2-{[(4-Hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile
Uniqueness
2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
920512-26-1 |
|---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2-[(4-amino-3-hydroxyphenyl)methylamino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5O/c13-4-9-6-16-12(17-7-9)15-5-8-1-2-10(14)11(18)3-8/h1-3,6-7,18H,5,14H2,(H,15,16,17) |
InChI Key |
SYEYTNSQKBAINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=C(C=N2)C#N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)
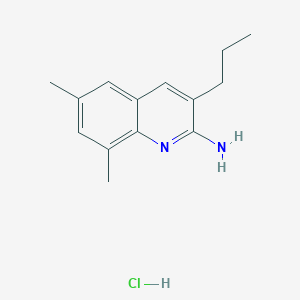

![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)
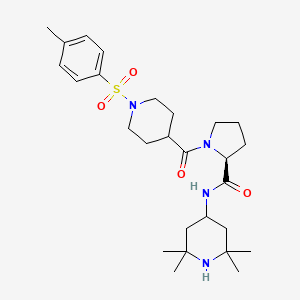
![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)
![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)
![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)

